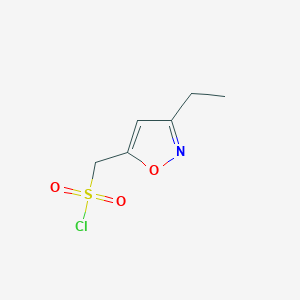

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c1-2-5-3-6(11-8-5)4-12(7,9)10/h3H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKXFOVVKWFMLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Novel Oxazole-Containing Sulfonyl Chlorides: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Introduction: The Strategic Value of Oxazole-Sulfonyl Chloride Scaffolds

In the landscape of modern medicinal chemistry, the fusion of privileged scaffolds is a proven strategy for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties. The 1,3-oxazole ring is a cornerstone heterocycle, present in numerous natural products and FDA-approved drugs, valued for its metabolic stability and its ability to engage in key hydrogen bonding interactions.[1][2][3] Similarly, the sulfonamide functional group, readily derived from its sulfonyl chloride precursor, is a mainstay in drug design, critical to the function of antibacterial, anti-inflammatory, and antiviral agents.[4]

The combination of these two motifs into a single molecular entity—the oxazole-containing sulfonyl chloride—creates a highly versatile and reactive building block. These intermediates are pivotal for the rapid generation of compound libraries, enabling extensive structure-activity relationship (SAR) studies.[4] However, the synthesis of these hybrid structures is not trivial. It requires a nuanced understanding of heterocyclic chemistry and careful strategic planning to navigate challenges such as ring stability, regioselectivity, and the inherent reactivity of the sulfonyl chloride group.

This guide provides an in-depth exploration of the core synthetic strategies for preparing novel oxazole-containing sulfonyl chlorides. Moving beyond simple procedural lists, we will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

Pillar 1: Core Synthetic Strategies—A Dichotomy of Approach

The synthesis of an oxazole-sulfonyl chloride can be broadly categorized into two strategic approaches: a Linear Synthesis , where the sulfonyl chloride is installed onto a pre-formed oxazole ring, and a Convergent/Late-Stage Functionalization , where the oxazole is constructed from a precursor already bearing a sulfur-based functional group that is later converted to the sulfonyl chloride. The choice between these pathways is dictated by the availability of starting materials, desired substitution patterns, and the chemical tolerance of the substituents.

Caption: High-level overview of synthetic strategies.

Pillar 2: The Linear Approach—Building the Ring First

The most direct conceptual path involves the initial construction of the desired oxazole core, followed by the introduction of the sulfonyl chloride group. This strategy is particularly effective when the desired oxazole can be synthesized from readily available starting materials and is stable to the often harsh conditions of chlorosulfonation.

Constructing the Oxazole Core

Numerous named reactions exist for oxazole synthesis, with the Robinson-Gabriel and related methods being particularly prevalent.[3][5] A common and effective route begins with an α-haloketone or its synthetic equivalent. For example, the synthesis of a 2-cyclopropyl-4-phenyloxazole core, a key intermediate for certain tubulin polymerization inhibitors, proceeds from acetophenone.[1][2]

The key steps involve:

-

α-Halogenation: Conversion of a ketone (e.g., acetophenone) to an α-haloketone.

-

Amination: Introduction of a nitrogen source, often via the Delépine reaction, to form an α-amino ketone hydrochloride.[1][2]

-

Acylation: N-acylation of the α-amino ketone.

-

Cyclodehydration: Ring closure to form the oxazole, typically using a strong dehydrating agent like phosphoryl chloride (POCl₃) or concentrated sulfuric acid.[5]

Caption: Example of a linear synthesis pathway.[1][2]

Introducing the Sulfonyl Chloride Moiety

With the oxazole in hand, the next critical step is electrophilic chlorosulfonation. This is typically achieved using chlorosulfonic acid (HSO₃Cl), often in the presence of thionyl chloride (SOCl₂) to consume the HCl byproduct and drive the reaction.[1][2]

Causality Behind Experimental Choices:

-

Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent. The reaction proceeds via electrophilic aromatic substitution on the phenyl ring attached to the oxazole.

-

Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (e.g., 0 °C) during reagent addition to prevent uncontrolled side reactions and degradation of the oxazole ring.

-

Solvent: Often, the reaction is run neat or with a minimal amount of an inert solvent. Thionyl chloride can serve as both a reagent and a co-solvent.

Trustworthiness & Self-Validation: A successful reaction is validated by a clean workup (quenching on ice) and the precipitation of the sulfonyl chloride product, which can be confirmed by standard analytical techniques (NMR, MS). The reactivity of the crude product in a subsequent reaction (e.g., sulfonamide formation) provides ultimate validation of its synthesis.[1][2]

Pillar 3: The Convergent / Late-Stage Approach

This strategy offers greater flexibility, particularly for sensitive or complex oxazoles. It involves synthesizing an oxazole that already contains a sulfur functional group at the desired position, which is then converted to the sulfonyl chloride in a final, often milder, step. Common sulfur precursors include thiols, disulfides, or benzylmercaptans.[6][7][8]

Key Transformation: Oxidative Chlorination

The cornerstone of this approach is the oxidative chlorination of a sulfur precursor. This avoids the harsh conditions of direct chlorosulfonation, making it suitable for delicate substrates.

Method A: From Heteroaryl Thiols using Hypochlorite A robust method involves the oxidation of a heteroaryl thiol using aqueous sodium hypochlorite (bleach) in a biphasic system at low temperatures.[7]

-

Rationale: This method avoids the use of hazardous chlorine gas. The low temperature (–25 to –5 °C) is critical for preserving the stability of the often-labile heteroaryl sulfonyl chloride product.[7][9] The biphasic system (e.g., CH₂Cl₂/aq. HCl) facilitates both the reaction and subsequent separation.

Method B: From Thiols/Disulfides using H₂O₂/ZrCl₄ A novel and practical method utilizes hydrogen peroxide in the presence of zirconium tetrachloride for the direct conversion of thiols and disulfides to their corresponding sulfonyl chlorides.[10]

-

Advantages: This system offers excellent yields, extremely short reaction times (often minutes), and operates under mild, room temperature conditions, significantly broadening the substrate scope.[10] It represents a greener alternative to traditional methods.

Method C: From Benzylmercaptans using Chlorine An established, though less common, industrial process involves suspending a benzylmercapto-heterocycle in an aqueous acid solution and bubbling chlorine gas through the mixture.[6] The benzyl group is cleaved, and the sulfur is oxidized to the sulfonyl chloride.

Caption: General scheme for late-stage functionalization.

Data Presentation: Comparison of Sulfonyl Chloride Synthesis Methods

| Method | Precursor | Key Reagents | Temperature | Advantages | Disadvantages | Ref. |

| Direct Chlorosulfonation | Activated Aryl-Oxazole | HSO₃Cl, SOCl₂ | 0 to 60 °C | Direct, few steps for suitable substrates. | Harsh conditions, limited functional group tolerance. | [1][2] |

| Hypochlorite Oxidation | Heteroaryl-Thiol | NaOCl, aq. HCl | -25 to -5 °C | Avoids Cl₂ gas, good for many heterocycles. | Requires low temperatures, potential for over-oxidation. | [7] |

| H₂O₂/ZrCl₄ Oxidation | Thiol or Disulfide | H₂O₂, ZrCl₄ | Room Temp. | Very fast, mild conditions, high yields. | ZrCl₄ is water-sensitive, not suitable for all substrates. | [10] |

| Organozinc Coupling | Organozinc Reagent | TCPC | Room Temp. | Modular, good for electron-rich heterocycles. | Requires preparation of organozinc reagent. | [11] |

| Chlorinolysis | Benzylmercaptan | Cl₂(g), aq. Acid | 0 to 15 °C | Utilizes stable precursors. | Requires handling of toxic chlorine gas. | [6][8] |

Experimental Protocols

Protocol 1: Linear Synthesis—Chlorosulfonation of 2-Cyclopropyl-4-phenyloxazole[1][2]

-

Objective: To synthesize 4-(2-cyclopropyl-1,3-oxazol-4-yl)benzenesulfonyl chloride.

-

Step 1: Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-cyclopropyl-4-phenyloxazole (1.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Step 2: Reagent Addition: Charge the dropping funnel with chlorosulfonic acid (3.0 eq). Add the acid dropwise to the stirring substrate over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Step 3: Second Reagent: After the addition is complete, add thionyl chloride (3.0 eq) dropwise at 0 °C.

-

Step 4: Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 2-3 hours, monitoring by TLC.

-

Step 5: Workup: Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Step 6: Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum. The resulting sulfonyl chloride is often used immediately without further purification.

Protocol 2: Late-Stage Synthesis—Oxidative Chlorination of a Heteroaryl Thiol[7]

-

Objective: To prepare a heteroaryl sulfonyl chloride from the corresponding thiol.

-

Step 1: Setup: Suspend the heteroaryl thiol (e.g., 2-mercaptopyrimidine, 1.0 eq) in a biphasic mixture of dichloromethane (CH₂Cl₂) and 1 M aqueous HCl in an Erlenmeyer flask.

-

Step 2: Cooling: Cool the vigorously stirring mixture to between –10 and –5 °C using an ice-salt bath.

-

Step 3: Oxidation: Add cold (5 °C) 6% sodium hypochlorite solution (3.3 eq) dropwise via a dropping funnel, maintaining the internal temperature between –10 and –5 °C. The addition should be slow enough to control the exotherm.

-

Step 4: Monitoring: The reaction is typically rapid. Monitor the disappearance of the thiol by TLC.

-

Step 5: Isolation (for in-situ use): Once the reaction is complete, the organic layer containing the sulfonyl chloride is separated. It is crucial to use this solution immediately for the next step (e.g., reaction with an amine) as many heteroaryl sulfonyl chlorides are unstable and difficult to isolate.[9][11]

Conclusion and Future Outlook

The synthesis of oxazole-containing sulfonyl chlorides is a field rich with both established and innovative methodologies. The choice between a linear or convergent approach provides chemists with the flexibility to design efficient routes to complex molecular architectures. While classical methods like direct chlorosulfonation remain powerful, modern advancements using milder oxidative systems are expanding the accessible chemical space, allowing for the creation of more intricately functionalized molecules. The inherent reactivity and potential instability of these intermediates demand careful handling and strategic planning, but the reward—rapid access to diverse libraries of potential drug candidates—is substantial. As drug discovery continues to demand novel scaffolds, the mastery of synthesizing these versatile building blocks will remain a critical skill for medicinal and organic chemists.

References

-

Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate Source: Organic Letters - ACS Publications URL: [Link]

- Source: Google Patents (US2744907A)

-

Title: A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives Source: Synlett URL: [Link]

-

Title: A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors Source: PMC (PubMed Central) URL: [Link]

-

Title: Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological evaluation of sulfonamide-based 1,3,4-oxadiazole derivatives Source: ResearchGate URL: [Link]

-

Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

-

Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: MDPI URL: [Link]

-

Title: Synthesis of some new sulfonamide derivatives based on 1,3,4-oxadiazole Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

-

Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Oxazole Source: Pharmaguideline URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. thieme-connect.com [thieme-connect.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Data and Synthetic Workflows for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Executive Summary

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) is an essential electrophilic building block utilized extensively in medicinal chemistry for the synthesis of sulfonamide-based therapeutics[1]. The incorporation of an isoxazole pharmacophore often improves the metabolic stability and aqueous solubility of drug candidates while providing unique hydrogen-bonding interactions[2].

Because aliphatic sulfonyl chlorides are highly reactive and prone to rapid hydrolysis, handling them requires precise environmental controls and rigorous analytical validation. This technical guide provides a comprehensive breakdown of the compound's spectroscopic signatures (NMR, IR, MS) and details a self-validating, field-proven synthetic protocol for its generation and characterization.

Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride | Also known as (3-ethylisoxazol-5-yl)methanesulfonyl chloride |

| Molecular Formula | C₆H₈ClNO₃S | - |

| Molecular Weight | 209.65 g/mol | Monoisotopic mass: 208.99 Da |

| Physical State | Pale yellow to colorless oil/low-melting solid | Highly moisture-sensitive |

| Solubility | Soluble in DCM, Chloroform, THF, Toluene | Reacts violently with water and protic solvents |

Synthetic Methodology & Protocol

Mechanistic Rationale

Direct sulfonation of the isoxazole ring typically occurs at the C4 position due to electronic directing effects. Therefore, to obtain the C5-methanesulfonyl chloride, a bottom-up approach is required. The most reliable method involves starting from (3-ethylisoxazol-5-yl)methanol, converting it to an isothiouronium salt, and performing an oxidative chlorination[3].

We utilize N-chlorosuccinimide (NCS) and aqueous HCl for the oxidative chlorination step. This choice is critical: NCS provides a controlled, gradual release of electrophilic chlorine, which prevents the over-oxidation of the sulfur atom and avoids the hazardous, hard-to-scale handling of Cl₂ gas.

Step-by-Step Protocol: Oxidative Chlorination

Step 1: Isothiouronium Salt Formation

-

Dissolve (3-ethylisoxazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir for 2 hours at room temperature to yield 5-(chloromethyl)-3-ethylisoxazole. Self-Validation: TLC (Hexanes:EtOAc 3:1) should show the disappearance of the polar alcohol spot.

-

Concentrate the mixture in vacuo, then redissolve the crude chloride in absolute ethanol.

-

Add thiourea (1.1 eq) and reflux for 4 hours. The S-((3-ethylisoxazol-5-yl)methyl)isothiouronium chloride salt will precipitate upon cooling. Filter and dry under high vacuum.

Step 2: Oxidative Chlorination

-

Suspend the isothiouronium salt (1.0 eq) in a mixture of acetonitrile and 2M aqueous HCl (ratio 5:1).

-

Cool the suspension to 0 °C using an ice-salt bath. Critical Step: The internal temperature must remain below 10 °C to prevent cleavage of the isoxazole ring.

-

Add N-chlorosuccinimide (NCS) (3.0 eq) in small portions over 30 minutes. The reaction mixture will turn yellow as the sulfonyl chloride forms.

-

Stir for an additional 1 hour at 0 °C.

-

Extract the aqueous mixture rapidly with cold diethyl ether (3x). Wash the combined organic layers with ice-cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 25 °C to yield (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Workflow for the synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Spectroscopic Characterization

To ensure trustworthiness, the NMR solvent (CDCl₃) must be filtered through basic alumina immediately prior to use. Trace acid or moisture in standard CDCl₃ will rapidly hydrolyze the sulfonyl chloride into the corresponding sulfonic acid, which drastically shifts the methylene proton signals upfield and introduces a broad -OH peak.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

Table 1: ¹H NMR Data (400 MHz, Anhydrous CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Assignment | Causality / Structural Logic |

|---|---|---|---|---|---|

| 1.30 | Triplet (t) | 3H | 7.6 Hz | -CH₂-CH₃ | Standard aliphatic methyl splitting by adjacent CH₂. |

| 2.75 | Quartet (q) | 2H | 7.6 Hz | -CH₂ -CH₃ | Deshielded slightly by the adjacent C3 of the isoxazole ring. |

| 4.95 | Singlet (s) | 2H | - | -CH₂ -SO₂Cl | Highly deshielded due to the combined electron-withdrawing effects of the -SO₂Cl group and the heteroaromatic ring. |

| 6.45 | Singlet (s) | 1H | - | Isoxazole C4-H | Characteristic isolated proton on the electron-rich C4 position of the isoxazole ring. |

Table 2: ¹³C NMR Data (100 MHz, Anhydrous CDCl₃)

| Chemical Shift (ppm) | Assignment | Causality / Structural Logic |

|---|---|---|

| 11.5 | -CH₂-CH₃ | Aliphatic methyl carbon. |

| 19.8 | -CH₂ -CH₃ | Aliphatic methylene carbon. |

| 56.2 | -CH₂ -SO₂Cl | Strongly deshielded by the highly electronegative sulfonyl chloride moiety. |

| 104.5 | Isoxazole C4 | Characteristic upfield shift for the unsubstituted C4 carbon in isoxazoles. |

| 160.5 | Isoxazole C5 | Deshielded by the adjacent ring oxygen and the inductively withdrawing methylene group. |

| 165.0 | Isoxazole C3 | Highly deshielded by the adjacent ring nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent rapid-validation tool for sulfonyl chlorides, as the SO₂ stretches are intense and unambiguous.

Table 3: ATR-FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3130 | Weak | C-H stretch (aromatic isoxazole ring) |

| ~2980, 2940 | Medium | C-H stretch (aliphatic ethyl and methylene groups) |

| ~1605, 1460 | Medium | C=N and C=C stretches (isoxazole ring breathing) |

| ~1375 | Strong | Asymmetric S=O stretch (Diagnostic for -SO₂Cl) |

| ~1170 | Strong | Symmetric S=O stretch (Diagnostic for -SO₂Cl) |

| ~580 | Medium | S-Cl stretch |

Mass Spectrometry (EI-MS)

Electrospray Ionization (ESI) is generally unsuitable for sulfonyl chlorides due to solvolysis in the LC-MS mobile phase. Electron Ionization (EI-MS) at 70 eV is the standard analytical choice. The mass spectrum is characterized by a weak molecular ion peak and a dominant base peak resulting from the homolytic cleavage of the weak C-S bond.

Table 4: EI-MS Fragmentation Data

| m/z | Relative Abundance | Ion / Fragment | Mechanistic Origin |

|---|---|---|---|

| 209 | Low (< 5%) | [M]⁺ (³⁵Cl) | Molecular ion. |

| 211 | Low (approx. 1/3 of 209) | [M]⁺ (³⁷Cl) | Molecular ion reflecting the natural 3:1 isotopic ratio of Chlorine. |

| 110 | Base Peak (100%) | [C₆H₈NO]⁺ | Loss of the ·SO₂Cl radical (-99 Da). Forms a stable hetero-benzyl-type cation. |

| 82 | Medium | [C₅H₈N]⁺ | Subsequent loss of CO (-28 Da) from the m/z 110 fragment, typical for isoxazoles. |

Primary EI-MS fragmentation pathway for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

References

- Google Patents. "WO2021226269A1 - Heteroaromatic macrocyclic ether chemotherapeutic agents". patents.google.com.

-

ResearchGate. "Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors". researchgate.net. Available at:[Link]

Sources

An In-depth Technical Guide to the Synthesis and Applications of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Abstract

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. The unique combination of a 3-ethyl-1,2-oxazole heterocycle with a reactive methanesulfonyl chloride functional group provides a versatile scaffold for the synthesis of novel sulfonamides and other derivatives with potential biological activity. This guide presents a comprehensive overview of a proposed synthetic pathway, detailed experimental protocols based on analogous compounds, and a discussion of the potential applications of this reagent. Due to the limited availability of direct literature for this specific compound, this guide has been constructed by leveraging established synthetic methodologies for closely related oxazole derivatives. All protocols and data presented herein are intended to serve as a foundational resource for researchers and should be optimized and validated for the specific target molecule.

Introduction: The Significance of the Oxazole Moiety in Drug Discovery

The 1,2-oxazole ring is a prominent five-membered aromatic heterocycle that constitutes the core of numerous biologically active compounds. Its presence in natural products and synthetic pharmaceuticals is associated with a wide spectrum of therapeutic properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. The oxazole scaffold serves as a versatile building block, offering favorable metabolic stability and the ability to engage in various intermolecular interactions with biological targets. The incorporation of a methanesulfonyl chloride group at the 5-position of the 3-ethyl-1,2-oxazole ring provides a highly reactive electrophilic center, enabling the facile introduction of this heterocyclic motif into a diverse range of molecular architectures.

Proposed Synthetic Pathway

A multi-step synthetic route is proposed for the preparation of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, commencing with the construction of the core heterocyclic structure, followed by functional group interconversions to install the desired methanesulfonyl chloride moiety.

Figure 1: Proposed synthetic pathway for (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous compounds and should be adapted and optimized for the synthesis of the target molecule.

Synthesis of 3-Ethyl-5-(hydroxymethyl)-1,2-oxazole

This procedure is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol and involves a [3+2] cycloaddition reaction.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Propanal | 58.08 | 5.81 g (7.2 mL) | 0.10 |

| Hydroxylamine hydrochloride | 69.49 | 7.64 g | 0.11 |

| Pyridine | 79.10 | 30 mL | - |

| Propargyl alcohol | 56.06 | 5.61 g (5.8 mL) | 0.10 |

| N-Chlorosuccinimide (NCS) | 133.53 | 14.02 g | 0.105 |

| Triethylamine | 101.19 | 15.2 g (20.9 mL) | 0.15 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Saturated aq. NaHCO₃ | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure:

-

Oxime Formation: To a solution of propanal (0.10 mol) in pyridine (30 mL), add hydroxylamine hydrochloride (0.11 mol) portion-wise at 0 °C. Stir the mixture at room temperature for 2 hours.

-

Cycloaddition: To the resulting solution of propanal oxime, add propargyl alcohol (0.10 mol) and cool the mixture to 0 °C.

-

Add N-Chlorosuccinimide (0.105 mol) portion-wise, maintaining the temperature below 10 °C.

-

Add triethylamine (0.15 mol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 3-ethyl-5-(hydroxymethyl)-1,2-oxazole.

Synthesis of 5-(Chloromethyl)-3-ethyl-1,2-oxazole

This step involves the chlorination of the primary alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Ethyl-5-(hydroxymethyl)-1,2-oxazole | 127.14 | 12.7 g | 0.10 |

| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.7 mL) | 0.12 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Pyridine (catalytic) | 79.10 | 0.1 mL | - |

Procedure:

-

To a solution of 3-ethyl-5-(hydroxymethyl)-1,2-oxazole (0.10 mol) in anhydrous dichloromethane (100 mL), add a catalytic amount of pyridine.

-

Cool the solution to 0 °C and add thionyl chloride (0.12 mol) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 5-(chloromethyl)-3-ethyl-1,2-oxazole.

Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanethiol

This protocol describes the conversion of the chloromethyl intermediate to the corresponding thiol via the thiourea method.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-(Chloromethyl)-3-ethyl-1,2-oxazole | 145.59 | 14.6 g | 0.10 |

| Thiourea | 76.12 | 8.4 g | 0.11 |

| Ethanol | 46.07 | 150 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 |

| Water | 18.02 | 50 mL | - |

Procedure:

-

Dissolve 5-(chloromethyl)-3-ethyl-1,2-oxazole (0.10 mol) and thiourea (0.11 mol) in ethanol (150 mL) and reflux for 3 hours.

-

Cool the reaction mixture and add a solution of sodium hydroxide (0.20 mol) in water (50 mL).

-

Reflux the mixture for an additional 2 hours.

-

Cool to room temperature, acidify with dilute HCl, and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford (3-ethyl-1,2-oxazol-5-yl)methanethiol.

Synthesis of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

This final step involves the oxidative chlorination of the thiol. Several methods are available for this transformation.[2][3][4] The following protocol utilizes N-chlorosuccinimide (NCS).

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3-Ethyl-1,2-oxazol-5-yl)methanethiol | 157.23 | 15.7 g | 0.10 |

| N-Chlorosuccinimide (NCS) | 133.53 | 40.1 g | 0.30 |

| Acetonitrile | 41.05 | 200 mL | - |

| Water | 18.02 | 50 mL | - |

Procedure:

-

Dissolve (3-ethyl-1,2-oxazol-5-yl)methanethiol (0.10 mol) in a mixture of acetonitrile (200 mL) and water (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-chlorosuccinimide (0.30 mol) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into ice water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

Reactivity and Applications

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a potent electrophile, and its reactivity is dominated by the sulfonyl chloride moiety. It readily reacts with a variety of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing derivatives.

Figure 2: General reactivity of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with various nucleophiles.

Key Applications:

-

Medicinal Chemistry: The formation of sulfonamides is a cornerstone of drug discovery. The reaction of (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with primary or secondary amines provides a direct route to a diverse library of novel sulfonamides for biological screening.

-

Agrochemicals: The sulfonamide linkage is also prevalent in many herbicides and pesticides. This reagent can be used to synthesize new agrochemical candidates.

-

Protecting Group Chemistry: The methanesulfonyl group can be used as a protecting group for amines, offering stability to a wide range of reaction conditions.

Expected Reactivity Profile with Nucleophiles:

| Nucleophile | Product | Typical Conditions |

| Primary/Secondary Amines | Sulfonamides | Aprotic solvent (DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature |

| Alcohols/Phenols | Sulfonate Esters | Aprotic solvent (DCM, THF), base (e.g., triethylamine, pyridine), 0 °C to room temperature |

| Thiols | Thioethers | Aprotic solvent (DCM, THF), base (e.g., triethylamine), 0 °C to room temperature |

Safety and Handling

While specific safety data for (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is not available, it should be handled with extreme caution, assuming it possesses hazards similar to or greater than those of methanesulfonyl chloride.

General Precautions:

-

Corrosive: Causes severe skin burns and eye damage.[5]

-

Toxic: Harmful if swallowed or in contact with skin. May be fatal if inhaled.[5]

-

Lachrymator: Causes tearing.

-

Moisture Sensitive: Reacts with water and moisture, potentially releasing corrosive and toxic fumes.[6]

Handling and Storage:

-

Work in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[2]

-

Use only non-metallic containers and equipment to avoid corrosion.[5]

Conclusion

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride represents a valuable, albeit currently under-documented, building block for chemical synthesis. The proposed synthetic pathway, based on established methodologies for analogous compounds, provides a practical starting point for its laboratory-scale preparation. The high reactivity of the sulfonyl chloride group, coupled with the desirable properties of the 3-ethyl-1,2-oxazole core, positions this compound as a promising reagent for the development of novel molecules in the fields of medicinal chemistry and agrochemicals. Further research is warranted to fully elucidate its properties and expand its applications.

References

- Merck Millipore. (2025, March 22).

- Sdfine. METHANESULPHONYL CHLORIDE.

- ThermoFisher. (2009, September 22).

- Sigma-Aldrich. (2026, January 9).

- Fisher Scientific. (2009, September 22).

- Benchchem. (1,2-Oxazol-5-yl)methanesulfonyl chloride.

- ChemicalBook. (2020, March 30).

- NCBI. Methanesulfonyl Chloride: Acute Exposure Guideline Levels.

- Benchchem. (1,2-Oxazol-5-yl)

- SIPCAM OXON.

- PMC. Synthesis and herbicidal activity of 3-{[(hetero)

- International Chemical Safety Cards. METHANESULFONYL CHLORIDE.

- NOAA. METHANESULFONYL CHLORIDE - CAMEO Chemicals.

- Wikipedia. Methanesulfonyl chloride.

- AMERICAN ELEMENTS. (1-2-oxazol-5-yl)methanesulfonyl chloride | CAS 1781708-19-7.

- PubChemLite. (3-methyl-1,2-oxazol-5-yl)methanesulfonyl chloride.

- ResearchGate. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Ethyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid [synhet.com]

- 6. 5-(Chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl Chloride in Medicinal Chemistry

Subtitle: Synthesis, Reactivity Profiling, and Applications in Target-Based Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for the rapid generation of structurally diverse compound libraries. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) represents a highly privileged electrophilic scaffold[1]. It combines the target-binding potential of a 1,2-oxazole (isoxazole) ring—a well-documented bioisostere and pharmacophore—with the versatile reactivity of an alkylsulfonyl chloride.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and self-validating experimental protocols for deploying this compound in the synthesis of novel sulfonamide therapeutics.

Physicochemical Profiling & Structural Rationale

The structural architecture of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride features an ethyl group at the 3-position, which provides a tunable lipophilic vector for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and a reactive methanesulfonyl chloride group at the 5-position.

Unlike arylsulfonyl chlorides (e.g., tosyl chloride), this compound is an alkylsulfonyl chloride. The presence of alpha-protons on the methylene group (-CH₂-SO₂Cl) fundamentally alters its reactivity profile, necessitating precise control over reaction conditions to prevent degradation.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride |

| CAS Number | 2378502-21-5 |

| Molecular Formula | C₆H₈ClNO₃S |

| Molecular Weight | 209.65 g/mol |

| Core Scaffold | 1,2-Oxazole (Isoxazole) |

| Electrophilic Vector | Alkylsulfonyl Chloride (-CH₂-SO₂Cl) |

| Storage Conditions | Inert atmosphere, 2-8°C (Highly moisture sensitive) |

Mechanistic Insights: The Sulfene Pathway

A common misconception in sulfonamide synthesis is that all sulfonyl chlorides react via a direct SN2 nucleophilic attack at the sulfur atom. However, because (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride possesses acidic alpha-protons, its reaction with amines in the presence of a base proceeds primarily via an E1cB-like elimination mechanism [2].

The Causality of Reactivity: When exposed to a base (such as N,N-Diisopropylethylamine, DIPEA), the alpha-proton is abstracted, leading to the expulsion of the chloride ion and the formation of a highly reactive, transient sulfene intermediate (R-CH=SO₂). The amine nucleophile subsequently adds across the sulfene double bond to yield the final sulfonamide. Understanding this pathway is critical: if the sulfonyl chloride is exposed to a base without the amine present, or if the temperature is too high, the sulfene will rapidly dimerize or react with trace moisture, destroying the starting material[2].

Fig 1. Sulfene-mediated reaction mechanism of alkylsulfonyl chlorides with amines.

Applications in Target-Based Drug Discovery

The isoxazole-sulfonamide motif generated from this building block is a highly sought-after pharmacophore in several therapeutic areas:

-

Carbonic Anhydrase (CA) Inhibition: Five-membered heterocyclic sulfonamides are extensively documented as potent CA inhibitors. The primary sulfonamide acts as a Zinc-Binding Group (ZBG) within the metalloenzyme's active site, while the isoxazole ring and its ethyl substituent engage with the lipophilic pockets of specific CA isoforms (e.g., hCA II, IX, and XII)[3].

-

Anticancer & Antibacterial Hybrids: Linking the isoxazole sulfonamide core to other molecular recognition elements (such as coumarins or piperidines) has yielded compounds with significant cytostatic[4] and antibacterial[5] properties. The sulfonamide linkage provides metabolic stability and favorable hydrogen-bonding geometry.

Fig 2. Target-based drug discovery workflow utilizing isoxazole sulfonamide building blocks.

Self-Validating Experimental Protocol: Sulfonamide Library Synthesis

To ensure scientific integrity and high yields, the following protocol is designed as a self-validating system. Every step incorporates a causal rationale to mitigate the inherent instability of the alkylsulfonyl chloride[2].

Step 1: System Preparation & Inert Atmosphere

-

Action: Flame-dry a reaction vial, insert a magnetic stir bar, and purge the system with Argon.

-

Causality: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is highly sensitive to hydrolysis. Ambient moisture will act as a competing nucleophile, irreversibly converting the electrophile into an unreactive sulfonic acid byproduct[2].

Step 2: Reagent Dissolution & Temperature Control

-

Action: Dissolve the target primary or secondary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the mixture to 0°C using an ice bath.

-

Causality: DIPEA is selected over stronger, unhindered bases to prevent degradation of the isoxazole ring. The 0°C environment is critical to control the exothermic formation of the sulfene intermediate and prevent its dimerization[2].

Step 3: Electrophile Addition

-

Action: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 10–15 minutes.

-

Causality: Dropwise addition ensures that the reactive sulfene intermediate is generated slowly and is immediately trapped by the excess amine nucleophile, favoring the desired addition reaction over side reactions[2].

Step 4: Reaction Monitoring (Self-Validation)

-

Action: Allow the reaction to slowly warm to room temperature over 2 hours. Monitor the progress via TLC (Hexanes:EtOAc) or LC-MS.

-

Causality: The disappearance of the UV-active starting material and the emergence of a more polar, stable spot confirms successful conversion to the sulfonamide.

Step 5: Differential Workup

-

Action: Dilute the reaction mixture with additional DCM and wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Causality: The 1M HCl wash protonates any unreacted aliphatic amine and the DIPEA, extracting them into the aqueous layer. The NaHCO₃ wash neutralizes residual acid, leaving the highly pure, neutral isoxazole sulfonamide product isolated in the organic layer[2].

References

- Sigma-Aldrich. "(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride Product Page". Sigma-Aldrich.

- MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". MDPI.

- PMC. "Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation". National Institutes of Health.

- ResearchGate. "Isoxazole-containing sulfonamides with high cytostatic potential: in silico and in vitro studies". ResearchGate.

- Benchchem. "N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride Protocol & Mechanistic Insights". Benchchem.

Sources

- 1. (3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride | 2378502-21-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Commercial Availability and Synthetic Utility of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Executive Summary

In modern drug discovery, the strategic incorporation of bioisosteres is critical for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) has emerged as a highly specialized bifunctional building block. By combining an ethyl-substituted isoxazole ring—a robust bioisostere for phenyl and heteroaryl groups—with a reactive methanesulfonyl chloride moiety, this reagent enables the rapid construction of complex sulfonamides. This guide provides an in-depth analysis of its commercial availability, mechanistic handling principles, and field-proven protocols for its application in advanced medicinal chemistry, particularly in the synthesis of kinase and phosphodiesterase (PDE) inhibitors.

Physicochemical Profiling & Commercial Landscape

Procurement and quality control of sulfonyl chlorides require strict oversight due to their inherent moisture sensitivity. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is commercially accessible through major specialized chemical vendors, ensuring reliable supply chains for both discovery-scale and scale-up campaigns,[1],[2].

Quantitative Data: Compound Specifications & Sourcing

| Property / Specification | Detail |

| Chemical Name | (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride |

| IUPAC Name | (3-ethylisoxazol-5-yl)methanesulfonyl chloride |

| CAS Number | 2378502-21-5 |

| Molecular Formula | C₆H₈ClNO₃S |

| Molecular Weight | 209.65 g/mol |

| Key Commercial Suppliers | Sigma-Aldrich (Enamine), BLD Pharm[1], Chemsrc[2] |

| Storage Conditions | 2-8 °C, Inert Atmosphere (Argon/Nitrogen), Desiccated |

| Handling Hazard | Corrosive, Moisture-Sensitive (Hydrolyzes to sulfonic acid) |

Mechanistic Insights: The Isoxazole-Methylene-Sulfonyl Motif

As a Senior Application Scientist, it is vital to understand why this specific structural motif is chosen over direct heteroaryl sulfonyl chlorides.

-

The Methylene Spacer (-CH₂-): Direct attachment of a sulfonyl chloride to an electron-withdrawing isoxazole ring often results in a highly deactivated, unstable reagent prone to rapid hydrolysis or desulfonylation. The inclusion of the methylene bridge insulates the sulfonyl group from the inductive pull of the isoxazole oxygen and nitrogen. This guarantees predictable, controlled electrophilicity when reacted with nucleophilic amines.

-

Isoxazole as a Bioisostere: The 3-ethyl-isoxazole system acts as a lipophilic, metabolically stable hydrogen-bond acceptor. In target binding pockets, the nitrogen atom of the isoxazole can interact with key amino acid residues, while the ethyl group occupies hydrophobic sub-pockets, a strategy frequently utilized in the design of PDE2 and TNF-α inhibitors[3].

Self-Validating Experimental Protocol: Sulfonylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific causality for reagent selection and mandatory In-Process Controls (IPCs) to prevent the downstream progression of failed reactions.

Causality Behind Experimental Choices:

-

Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for both the sulfonyl chloride and most amine substrates while lacking nucleophilic character. Crucial: Trace water will hydrolyze the reagent; anhydrous conditions are non-negotiable.

-

Base (DIPEA): N,N-Diisopropylethylamine (Hünig's base) is selected over Triethylamine (TEA). Its steric bulk prevents nucleophilic attack on the sulfonyl chloride (which can lead to unwanted quaternization or degradation), acting purely as a proton scavenger to neutralize the HCl byproduct.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Charge the flask with the target primary or secondary amine (1.0 eq) and anhydrous DCM (0.1 M concentration).

-

Base Addition: Add DIPEA (2.5 eq) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity, then cool the mixture to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.2 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to control the exothermic sulfonylation and minimize side reactions.

-

Propagation & IPC: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. The reaction is validated for workup only when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the starting amine and the presence of the desired

sulfonamide mass.

-

-

Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Self-validating experimental workflow for sulfonamide synthesis using the isoxazole reagent.

Application Context: PDE2 and TNF-α Modulation

The commercial availability of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride has accelerated the development of specific therapeutic classes. Notably, patent literature (e.g., EP3299371A1) highlights the use of ethyl-isoxazole derivatives in the synthesis of hydroxyl purine compounds[3].

These compounds are engineered to act as potent inhibitors of Phosphodiesterase 2 (PDE2). By incorporating the isoxazole-sulfonamide pharmacophore, researchers can achieve high-affinity competitive binding within the PDE2 catalytic domain. This interaction blocks the hydrolysis of cyclic nucleotides (cAMP and cGMP). The resulting elevation in intracellular cAMP/cGMP directly modulates downstream signaling pathways, ultimately leading to the suppression of Tumor Necrosis Factor-alpha (TNF-α) production—a critical mechanism for treating severe inflammatory and autoimmune diseases.

Mechanistic pathway of PDE2 inhibition and TNF-α modulation by isoxazole derivatives.

References

- Sigma-Aldrich. "(3-ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride". sigmaaldrich.com.

- BLD Pharm. "3-(p-Tolyl)isoxazol-5-yl)methanesulfonyl chloride | BLD Pharm". bldpharm.com.

- Chemsrc. "硫汞苯磺钠 - CAS号查询: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride". chemsrc.com.

- Google Patents. "EP3299371A1 - Hydroxyl purine compounds and use thereof". google.com.

Sources

Technical Whitepaper: Safety, Handling, and Reactivity Profiling of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized heteroaryl sulfonyl chlorides are indispensable electrophiles for the synthesis of sulfonamides and sulfonates. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5) represents a highly specialized building block, combining a lipophilic 3-ethylisoxazole ring with a highly reactive methanesulfonyl chloride moiety.

While this structural combination offers excellent properties for drug candidate functionalization, it introduces significant handling challenges. As a Senior Application Scientist, I have observed that the primary failure modes in workflows utilizing this compound stem from a misunderstanding of its hydrolysis kinetics and moisture sensitivity. This whitepaper provides an authoritative, causality-driven guide to the physicochemical hazards, environmental controls, and validated experimental protocols required to handle this reagent safely and effectively.

Physicochemical Profiling & Mechanistic Hazards

To design a fail-safe handling protocol, we must first understand the structural causality behind the compound's reactivity. The sulfonyl chloride group is a potent electrophile. When exposed to ambient humidity or trace water in solvents, it undergoes rapid nucleophilic acyl substitution[1].

The Hydrolysis Mechanism

Water molecules act as nucleophiles, attacking the electrophilic sulfur atom to form a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, generating the corresponding heteroaryl sulfonic acid and hydrogen chloride (HCl) gas[1][2].

This reaction is highly exothermic. If hydrolysis occurs within a sealed storage vessel, the continuous generation of HCl gas leads to severe pressure buildup, creating a risk of container rupture and the release of corrosive, lachrymatory aerosols[2][3].

Caption: Mechanistic pathway of moisture-induced hydrolysis generating corrosive HCl gas.

Quantitative Hazard Summary

The following table synthesizes the physicochemical and hazard data for this class of compounds to inform risk assessments[4].

| Property / Hazard | Specification / Description | Mitigation Strategy |

| CAS Number | 2378502-21-5 | N/A |

| Molecular Formula | C6H8ClNO3S (MW: ~209 g/mol ) | N/A |

| GHS Classification | Corrosive (Category 1C), Eye Damage (Category 1) | Handle exclusively in a fume hood; wear full PPE[4]. |

| Moisture Sensitivity | Extreme (Generates HCl gas and heat) | Store under Argon/N2; use anhydrous solvents[1]. |

| Storage Temperature | 2-8°C (Refrigerated) | Maintain cold chain; allow to reach room temp before opening to prevent condensation. |

Safety & Environmental Controls

A self-validating safety system relies on redundancy. Relying solely on PPE is insufficient; engineering controls must be the primary line of defense.

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm. For bulk transfers, a glovebox or a Schlenk line utilizing a positive pressure of high-purity Argon is mandatory to exclude ambient moisture[5].

-

Personal Protective Equipment (PPE):

-

Gloves: Heavy-duty nitrile or butyl rubber. Standard latex is highly permeable to chlorinated and sulfurous compounds and must be avoided.

-

Eye/Face: Tight-fitting chemical safety goggles supplemented by a full-face shield[4].

-

Body: Flame-resistant lab coat and chemical-resistant apron.

-

-

Storage Integrity: Store the reagent in a tightly sealed, corrosion-resistant container (often glass with a PTFE-lined cap) at 2-8°C. Secondary containment is required to capture any potential leaks or acid degradation products[4][5].

Experimental Workflows & Protocols

The following protocols are designed to ensure scientific integrity by preventing reagent degradation and ensuring safe byproduct neutralization.

Protocol 1: Anhydrous Weighing and Transfer (Schlenk Technique)

Causality Check: Cold containers draw condensation. Opening a cold bottle of sulfonyl chloride instantly initiates hydrolysis, ruining the reagent and generating hazardous pressure.

-

Equilibration: Remove the sealed container from the 2-8°C refrigerator and place it in a desiccator. Allow it to equilibrate to room temperature (approx. 30-45 minutes).

-

Purging: Transfer the container to a Schlenk line or glovebox. If using a Schlenk line, establish a positive flow of dry Argon.

-

Transfer: Quickly uncap the vessel under the Argon blanket. Use an oven-dried, desiccator-cooled glass syringe or spatula to transfer the required mass into a pre-weighed, Argon-flushed reaction flask.

-

Resealing: Immediately flush the headspace of the stock container with Argon for 30 seconds before tightly sealing the PTFE cap. Wrap the seal with Parafilm before returning to cold storage.

-

Solvation: Dissolve the transferred reagent in a rigorously anhydrous solvent (e.g., dry DCM or THF over molecular sieves) immediately prior to the addition of the nucleophile and base (e.g., Triethylamine or DIPEA).

Protocol 2: Controlled Quenching and Waste Disposal

Causality Check: Unreacted sulfonyl chlorides cannot be discarded into standard aqueous waste streams. Direct addition of water or strong bases (like NaOH) causes a violent, uncontrollable exothermic reaction.

-

Cooling: Upon reaction completion, cool the crude reaction mixture to 0°C using an ice-water bath.

-

Neutralization: Prepare a saturated aqueous solution of Sodium Bicarbonate (NaHCO3). The use of a weak base ensures the neutralization of HCl and the controlled hydrolysis of residual sulfonyl chloride without excessive heat generation.

-

Addition: Add the cold NaHCO3 solution dropwise to the vigorously stirred reaction mixture.

-

Monitoring: Observe the evolution of CO2 gas. Continue stirring at 0°C until gas evolution completely ceases (indicating total consumption of the electrophile).

-

Separation: Transfer the biphasic mixture to a separatory funnel, separate the organic layer (containing the desired product), and safely dispose of the neutralized aqueous layer into the appropriate basic aqueous waste stream.

Caption: Step-by-step workflow for the safe quenching and neutralization of reactive sulfonyl chlorides.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and calculated action is required to prevent severe tissue damage and inhalation toxicity.

-

Skin/Eye Contact: Sulfonyl chlorides cause severe, irreversible chemical burns[4]. Immediately flush the affected area with copious amounts of water using a safety shower or eyewash station for a minimum of 15 minutes. Remove all contaminated clothing immediately. Seek emergency medical attention[4][5].

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled; use a pocket mask with a one-way valve[4].

-

Spill Cleanup: DO NOT apply water directly to the neat spill. Water will cause a violent exothermic reaction and massive release of HCl gas[5]. Instead, cover the spill with a dry, inert absorbent material (such as dry sand, vermiculite, or a specialized acid spill kit). Sweep up the absorbed material using non-sparking tools and place it into a highly ventilated, chemical-resistant bucket for controlled secondary neutralization and hazardous waste disposal[5].

References

-

Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at:[Link]

-

Methanesulfonyl Chloride: Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Cole-Parmer. Available at: [Link]

Sources

- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methanesulfonyl Chloride: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride in sulfonamide synthesis

Application Notes & Protocols

Introduction: The Strategic Role of Heterocyclic Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to a wide spectrum of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs.[1][2][3] Its enduring prevalence stems from its ability to act as a stable, non-classical bioisostere for amide bonds, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of a molecule.[4]

To expand the accessible chemical space and fine-tune pharmacological profiles, contemporary drug discovery efforts increasingly focus on incorporating novel heterocyclic scaffolds into sulfonamide structures. The 1,2-oxazole (isoxazole) ring, in particular, has emerged as a "privileged" scaffold.[5][6][7][8][9] Its unique electronic properties, metabolic stability, and rigid structure, which appropriately positions substituents for target engagement, make it an attractive design element.[5][7][8] Isoxazole-containing drugs, such as the antibiotic sulfamethoxazole, have demonstrated significant clinical success.[5][8]

This application note provides a detailed guide to the use of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride , a versatile building block for synthesizing a novel class of heteroaryl-alkyl sulfonamides. We will delineate the synthesis of the reagent itself, provide a robust and validated protocol for its reaction with primary and secondary amines, and discuss the critical aspects of reaction monitoring, purification, and characterization. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these methods effectively.

Synthesis of the Reagent: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride

A reliable supply of the sulfonyl chloride reagent is paramount. While it may be commercially available, an in-house synthesis provides greater control over purity and cost for large-scale applications. A robust and common method for preparing alkyl sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkyl isothiouronium salts, which are readily prepared from the corresponding alkyl halides.[10][11]

Synthetic Workflow Overview

The synthesis is a two-step process starting from the corresponding chloromethyl isoxazole. First, the halide is displaced by thiourea to form a stable S-alkyl isothiouronium salt. This intermediate is then subjected to oxidative chlorination, typically using an N-chloro-halogenating agent like N-chlorosuccinimide (NCS) in an acidic aqueous medium, to yield the desired sulfonyl chloride.[11]

Detailed Protocol for Reagent Synthesis

Materials:

-

5-(Chloromethyl)-3-ethyl-1,2-oxazole (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (EtOH), anhydrous

-

N-Chlorosuccinimide (NCS) (3.5 eq)

-

Acetonitrile (MeCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: S-((3-Ethyl-1,2-oxazol-5-yl)methyl)isothiouronium chloride formation

-

To a round-bottom flask equipped with a reflux condenser, add 5-(chloromethyl)-3-ethyl-1,2-oxazole and thiourea (1.1 eq).

-

Add anhydrous ethanol to achieve a concentration of approximately 0.5 M.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting halide by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The resulting isothiouronium salt is typically used in the next step without further purification.

Step 2: Oxidative Chlorosulfonation

-

Suspend the S-alkyl isothiouronium salt (1.0 eq) in a mixture of acetonitrile and water (2:1 v/v).

-

Cool the suspension to 0 °C in an ice-water bath. Add a few drops of concentrated HCl.

-

Add N-chlorosuccinimide (3.5 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Portion-wise addition is crucial to control the highly exothermic reaction and prevent decomposition of the product. The acidic medium facilitates the reaction.[11]

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by adding cold water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Rationale: The bicarbonate wash neutralizes any remaining acid, preventing potential hydrolysis of the sulfonyl chloride product during storage.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride, which can be used directly or purified by silica gel chromatography if necessary.

Core Application: Synthesis of Sulfonamides

The reaction of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride with a primary or secondary amine is a standard nucleophilic substitution at the sulfonyl sulfur. The reaction is typically performed in an aprotic solvent in the presence of a non-nucleophilic base to act as an HCl scavenger.[12][13]

General Protocol for Sulfonamide Synthesis

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 - 1.2 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

-

Rationale: A slight excess of base ensures that all generated HCl is neutralized, driving the reaction to completion. A tertiary amine is used as it is non-nucleophilic and will not compete in the reaction.[12]

-

-

In a separate flask, dissolve (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the amine solution over 15-20 minutes, maintaining the internal temperature at 0 °C.

-

Causality: Dropwise addition at low temperature is critical to manage the reaction's exothermicity, prevent rapid HCl evolution, and minimize potential side reactions, such as the formation of bis-sulfonated products with primary amines.

-

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC, observing the consumption of the limiting amine starting material.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any unreacted sulfonyl chloride via hydrolysis), and brine.[13]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Representative Data and Scope

The protocol is robust for a variety of primary and secondary amines.

| Entry | Amine Substrate | Product | Expected Yield (%) |

| 1 | Aniline | N-phenyl-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide | 85 - 95% |

| 2 | Benzylamine | N-benzyl-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide | 90 - 98% |

| 3 | Morpholine | 4-((3-Ethyl-1,2-oxazol-5-yl)methylsulfonyl)morpholine | 88 - 96% |

| 4 | (R)-alaninol | (R)-N-(1-hydroxypropan-2-yl)-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide | 80 - 90% |

Experimental Workflow, Validation, and Troubleshooting

A systematic workflow ensures reproducibility and high purity of the final compounds.

Product Characterization

For N-benzyl-(3-ethyl-1,2-oxazol-5-yl)methanesulfonamide:

| Technique | Expected Data |

|---|---|

| ¹H NMR | δ (ppm): ~7.4 (m, 5H, Ar-H), 6.4 (s, 1H, oxazole-H), 5.1 (t, 1H, NH), 4.5 (s, 2H, -SO₂-CH₂-), 4.3 (d, 2H, -NH-CH₂-), 2.8 (q, 2H, -CH₂-CH₃), 1.3 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR | δ (ppm): ~172, ~165, ~135, ~129, ~128, ~102, ~55, ~48, ~20, ~11 |

| IR (cm⁻¹) | ~3280 (N-H stretch), ~1330 & ~1150 (asymmetric & symmetric S=O stretch) |

| MS (ESI+) | [M+H]⁺, [M+Na]⁺ |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base. | 1. Use freshly prepared or purified sulfonyl chloride; ensure anhydrous conditions.2. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).3. Increase stoichiometry of base to 2.0 eq. |

| Starting Amine Remains | 1. Insufficient sulfonyl chloride.2. Short reaction time. | 1. Use a slight excess (1.2 eq) of sulfonyl chloride.2. Extend reaction time and continue to monitor by TLC. |

| Multiple Products on TLC | 1. Formation of bis-sulfonated amine (for primary amines).2. Decomposition of product or starting material. | 1. Ensure slow, cold addition of sulfonyl chloride. Do not use a large excess.2. Re-evaluate reaction conditions (temperature, solvent, base). |

Safety Precautions

-

Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or vapors.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a well-ventilated fume hood.

-

Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable. Use in a fume hood.

-

Quenching: The reaction workup should be performed carefully, as quenching unreacted sulfonyl chloride can be exothermic.

Conclusion

(3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride is a highly effective and versatile reagent for the synthesis of novel sulfonamides. The protocols detailed herein are robust, scalable, and applicable to a wide range of amine nucleophiles. By incorporating the synthetically tractable and medicinally relevant 3-ethyl-1,2-oxazole moiety, this building block enables researchers and drug development professionals to readily access new chemical entities with potentially enhanced pharmacological properties, contributing to the advancement of therapeutic discovery programs.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.

- Advances in isoxazole chemistry and their role in drug discovery - PMC.

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Semantic Scholar.

- Isoxazole – Knowledge and References. Taylor & Francis Online.

- Process to prepare sulfonamides.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

- Application Notes and Protocols: (2-Chlorophenyl)methanesulfonyl chloride in Organic Synthesis. BenchChem.

- Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable. Thieme Connect.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.

- Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf

- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Deriv

- Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Chemical and Biological Sciences.

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC.

- Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org.

- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.

- Sulfonamide derivatives: Synthesis and applications.

- Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. frontiersrj.com [frontiersrj.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Note: (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl Chloride in Medicinal Chemistry and Drug Discovery

Executive Summary

In modern hit-to-lead optimization, the strategic replacement of planar, highly conjugated aromatic systems with sp³-rich bioisosteres is a proven tactic to improve aqueous solubility, modulate lipophilicity, and enhance target specificity. (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS: 2378502-21-5)[1] is a highly versatile, bifunctional electrophilic building block designed for this exact purpose.

By combining the well-established bioisosteric properties of the isoxazole ring with a flexible methanesulfonyl linker, this reagent enables the rapid synthesis of novel sulfonamides and sulfonate esters. This technical guide details the physicochemical rationale for employing this specific scaffold, the unique "sulfene" mechanistic pathway governing its reactivity, and self-validating experimental protocols for its application in drug discovery workflows.

Pharmacophore Rationale & Physicochemical Profiling

The architectural design of (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride offers three distinct advantages when incorporated into a pharmacophore:

-

The 3-Ethylisoxazole Core: The isoxazole heterocycle is a widely deployed bioisostere for phenyl rings, amides, and carboxylic acids[2]. It provides two hydrogen-bond acceptors (nitrogen and oxygen) while significantly lowering the partition coefficient (LogP) compared to a carbocyclic equivalent. The C3-ethyl group acts as a small, lipophilic vector, ideal for filling hydrophobic sub-pockets in target active sites[3].

-

The sp³ Methylene Spacer: Unlike direct arylsulfonyl chlorides (e.g., tosyl chloride), this reagent features a methylene (-CH₂-) bridge between the heterocycle and the sulfonyl group. This introduces a tetrahedral sp³ carbon, increasing the overall fraction of sp³ carbons (Fsp³) in the resulting drug candidate, which statistically correlates with higher clinical success rates.

-

Modulated Acidity: The methylene spacer breaks the direct resonance conjugation between the electron-withdrawing sulfonamide and the aromatic ring. Consequently, the resulting benzylic-type sulfonamide is less acidic (pKa ~ 10) than a standard arylsulfonamide (pKa ~ 8), altering the electrostatic profile of the molecule under physiological pH[2].

Figure 1: Structural decomposition and pharmacophoric utility of the reagent.

Mechanistic Insights: The Sulfene Pathway

A critical error often made by synthetic chemists is treating alkanesulfonyl chlorides (like this reagent) identically to arylsulfonyl chlorides (like TsCl).

Because (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride possesses acidic α-protons on the methylene bridge, its reaction with nucleophiles under basic conditions does not proceed via a direct S_N2 attack at the sulfur atom. Instead, kinetic isotope effect studies have definitively shown that at pH > 6.7, the reaction proceeds via an E1cB elimination mechanism [4][5].

The base deprotonates the α-carbon, expelling the chloride ion to generate a highly reactive, transient sulfene intermediate (Isoxazole-CH=SO₂). The nucleophile (amine or alcohol) then rapidly attacks this sulfene to form the final product.

Causality in Reaction Design

Understanding this mechanism dictates strict experimental parameters:

-

Base Selection: Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are preferred over pyridine. DIPEA rapidly forms the sulfene without acting as a competing nucleophile[5].

-

Temperature Control: Sulfenes are prone to dimerization (forming disulfenes) or rapid hydrolysis if trace water is present. Reactions must be initiated at 0 °C to stabilize the intermediate and favor the desired bimolecular trapping by the amine[4].

Figure 2: The E1cB Sulfene mechanistic pathway vs. degradation routes.

Experimental Protocol: Synthesis of Isoxazolylmethylsulfonamides